

Technical Deep Dive: Reactivity & Functionalization of 2-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Aminoisonicotinic acid hydrochloride
CAS No.:	1185560-43-3
Cat. No.:	B1371605

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Executive Summary

2-Aminoisonicotinic acid (2-AINA, CAS 13362-28-2) represents a privileged "push-pull" heterocyclic scaffold.^[1] Its utility stems from the electronic tension between the electron-rich exocyclic amine at C2 and the electron-withdrawing carboxylic acid at C4, all superimposed on an electron-deficient pyridine ring. This unique electronic landscape makes it a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting ALK, ROS1, PIM-1) and fused bicyclic systems like pyrido[2,3-d]pyrimidines.

This guide provides a mechanistic breakdown of the molecule's reactivity, offering validated protocols for regioselective functionalization. We move beyond standard textbook descriptions to address the practical challenges of working with this amphoteric, highly functionalized heterocycle.

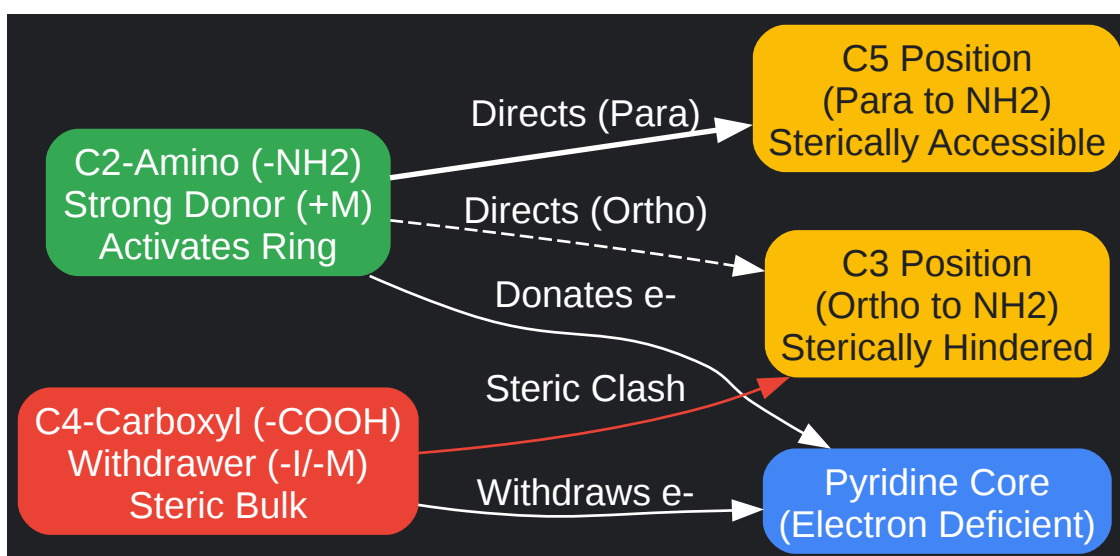
Electronic Structure & Reactivity Landscape

To successfully derivatize 2-AINA, one must understand the competing electronic forces. The pyridine ring is naturally

-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS). However, the C2-amino group is a potent electron donor (+M effect), sufficiently activating the ring to permit EAS, while the C4-carboxyl group acts as a steric and electronic modulator.

The "Push-Pull" Resonance Map

The following directed graph illustrates the electronic vectors and consequent reactive sites. Note the competition between the C3 and C5 positions.



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Figure 1: Electronic and steric vectors influencing the regioselectivity of 2-aminoisonicotinic acid. The C5 position is the thermodynamic and kinetic favorite for electrophilic attack.

Electrophilic Functionalization: The C3 vs. C5 Battle

A common pitfall in manipulating 2-AINA is the assumption that the ortho (C3) position is the primary target for halogenation due to proximity to the amine. In practice, the C5 position is the dominant site for EAS (Halogenation, Nitration) due to two factors:

- Sterics: The C3 position is "sandwiched" between the amine and the carboxylic acid.
- Electronics: The para position (C5) relative to the amino group retains significant electron density without the destabilizing steric clash of the C4 acid.

Protocol: Regioselective Iodination at C5

Iodination is a critical step for subsequent Suzuki or Sonogashira couplings. Using N-iodosuccinimide (NIS) in polar aprotic solvents provides the best control.

Validated Protocol:

- **Dissolution:** Dissolve 2-aminoisonicotinic acid (1.0 eq) in DMF (0.5 M). Note: The zwitterionic nature makes solubility in non-polar solvents poor.
- **Reagent Addition:** Add NIS (1.05 eq) portion-wise at 0°C to control the exotherm.
- **Reaction:** Allow to warm to RT and stir for 4–6 hours.
- **Monitoring:** Monitor via LCMS (ESI+). Look for the shift from M+1 (139) to M+1 (265).
- **Workup:** Dilute with water/ice. The product, 2-amino-5-iodoisonicotinic acid, typically precipitates as a beige solid. If not, adjust pH to ~4-5 (isoelectric point).

Data: Halogenation Conditions Comparison

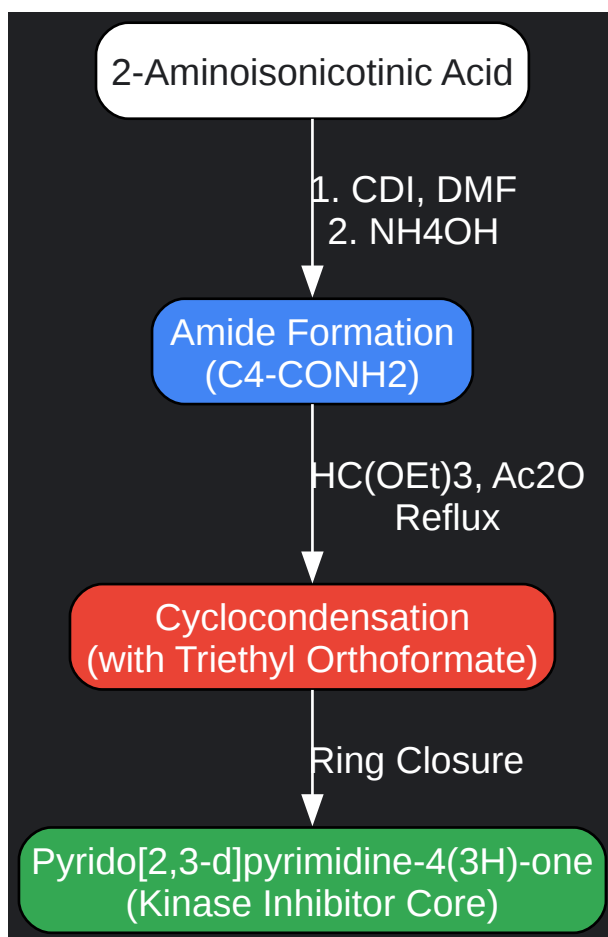
Reagent	Solvent	Temp	Major Product	Yield	Notes
NIS	DMF	25°C	C5-Iodo	85%	Cleanest profile; easiest workup.
	EtOH	60°C	C5-Iodo	70%	Silver salts are expensive; difficult filtration.
	AcOH	25°C	C5-Bromo	65%	Risk of over-bromination (C3/C5 di-bromo).
	MeCN	50°C	C5-Chloro	50%	Slow reaction; requires heat which degrades SM.

Orthogonal Handles: Cyclization & Amidation

The coexistence of the C2-amine and C4-acid allows for the construction of fused heterocycles, specifically pyrido[2,3-d]pyrimidines. This is the core scaffold for many kinase inhibitors (e.g., PIM-1 inhibitors).

Workflow: Synthesis of Pyrido[2,3-d]pyrimidine-4(3H)-ones

This transformation typically requires activating the acid first, followed by a condensation with a "C1" source (like formamide or triethyl orthoformate).



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Figure 2: Synthetic pathway for converting 2-AINA into the bioactive pyrido[2,3-d]pyrimidine scaffold.

Critical Process Parameters (CPPs)

- Amidation: Direct reaction of the acid with amines using DCC/DMAP can be sluggish due to the competing nucleophilicity of the C2-amine (self-coupling risk).
 - Solution: Protect the C2-amine (e.g., Boc-anhydride) OR use CDI (Carbonyl Diimidazole) which activates the acid rapidly before the amine can interfere.
- Cyclization: The reaction with triethyl orthoformate requires anhydrous conditions. Water generated during the reaction must be sequestered or removed (e.g., using Acetic Anhydride as a co-solvent/scavenger).

Nucleophilic Transformations: The Sandmeyer Route

While the 2-position is naturally nucleophilic (amine), it can be inverted to an electrophile (halogen) via the Sandmeyer reaction. This is essential if the target molecule requires a carbon-carbon bond at C2 (via Suzuki coupling) or a different heteroatom (via S_NAr).

Mechanism:

- Diazotization: Reaction with NaNO_2 in aqueous acid (HCl or H_2SO_4) at 0°C forms the diazonium salt.
- Displacement: The diazonium group (N_2^+) is an excellent leaving group, displaceable by halides (Cl^- , Br^- , I^-) or water (H_2O).

Cautionary Note: The diazonium intermediate of aminopyridines is less stable than that of anilines. Temperature control (< 5°C) is non-negotiable.

References

- Synthesis and Reactivity of 2-Aminonicotinic Acid Derivatives Source: NINGBO INNO PHARMCHEM URL:[\[Link\]](#)
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Sources

- [1. 2-Aminoisonicotinic acid | 13362-28-2 \[chemicalbook.com\]](#)
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